molecular formula C16H15N3OS B2886507 N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine CAS No. 1029783-80-9

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine

Cat. No.: B2886507
CAS No.: 1029783-80-9
M. Wt: 297.38
InChI Key: GJDFNMNXKWSVSC-UHFFFAOYSA-N
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Description

N-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine is a heterocyclic compound featuring a thiazole core substituted at the 4-position with a 4-ethoxyphenyl group and at the 2-position with a pyridin-2-amine moiety. The ethoxy group on the phenyl ring contributes to the compound’s lipophilicity and electronic properties, influencing its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

4-(4-ethoxyphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-2-20-13-8-6-12(7-9-13)14-11-21-16(18-14)19-15-5-3-4-10-17-15/h3-11H,2H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDFNMNXKWSVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine typically involves the formation of the thiazole ring followed by the introduction of the ethoxyphenyl and pyridine groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another. .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and biological activities:

Compound Name Substituent on Thiazole (Position 4) Molecular Formula Molecular Weight Key Findings Reference
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine 4-Methoxyphenyl C₁₅H₁₃N₃OS 283.35 ChemSpider ID: 623111; evaluated in kinase inhibition studies
N-(4-Phenyl-1,3-thiazol-2-yl)pyridin-2-amine (Compound 55) Phenyl C₁₄H₁₁N₃S 253.32 Synthesized in 81% yield; core structure for kinase inhibitors
N-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]pyridin-2-amine (Compound 56) Thiophen-2-yl C₁₂H₉N₃S₂ 259.34 High yield (98%); potential electronic effects from sulfur heterocycle
3-Methyl-N-[4-(pyridine-2-yl)-1,3-thiazol-2-yl]-pyridin-2-amine (7869981) Pyridine-2-yl C₁₃H₁₁N₅S 277.32 Passed PAINS/REOS filters; potent in dose-response assays
N-[4-(4'-Fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridin-2-amine 4'-Fluorobiphenyl C₂₀H₁₄FN₃S 363.41 Enhanced antiproliferative activity via Suzuki coupling
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-pyridin-2-amine (from ) 4-Chlorophenyl C₁₃H₁₀ClN₃S 283.75 Antimicrobial/antiproliferative activity; halogen enhances lipophilicity

Key Observations:

Substituent Effects on Activity :

  • Electron-Donating Groups (e.g., Methoxy, Ethoxy) : These groups enhance solubility but may reduce membrane permeability compared to halogenated or biphenyl analogs. Methoxy and ethoxy derivatives are common in kinase inhibitors due to balanced electronic effects .
  • Halogenated Substituents (e.g., Chloro, Fluoro) : Improve lipophilicity and binding to hydrophobic pockets, as seen in antiproliferative agents .
  • Biphenyl Groups : Increase steric bulk and π-π stacking interactions, enhancing potency in cancer targets .

Synthetic Accessibility :

  • Methoxy and phenyl derivatives are synthesized with high yields (81–98%) via straightforward nucleophilic substitutions .
  • Biphenyl analogs require Suzuki coupling, which adds complexity but enables diverse modifications .

Drug-Like Properties :

  • Compounds with methoxy/ethoxy groups typically comply with Lipinski’s rules (molecular weight <500, logP <5), ensuring oral bioavailability .
  • Bulky substituents (e.g., biphenyl) may risk violating these rules but can be optimized for targeted therapies .

Biological Performance: The ethoxyphenyl analog’s activity is likely comparable to its methoxy counterpart, with slight differences in metabolic stability (ethoxy may prolong half-life due to slower demethylation) .

Biological Activity

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine, a compound with the molecular formula C16H15N3OS, has garnered attention in pharmacological research due to its diverse biological activities. This article compiles findings from various studies to elucidate its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

  • Molecular Formula : C16H15N3OS
  • Molecular Weight : 299.37 g/mol
  • CAS Number : 29457657

The compound features a thiazole ring linked to a pyridine moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Numerous studies have investigated the anticancer potential of thiazole derivatives, including this compound.

  • Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division. For instance, related thiazole derivatives have demonstrated IC50 values ranging from 0.36 to 0.86 μM against various cancer cell lines, indicating significant antiproliferative activity .
  • Cell Cycle Arrest : Studies reveal that these compounds can induce cell cycle arrest at the G2/M phase, further corroborating their potential as chemotherapeutic agents .

Case Study

In a study evaluating a series of thiazole derivatives:

  • Compound 10s (similar structure) exhibited potent antiproliferative effects in human cancer cell lines.
  • Molecular docking studies indicated binding to the colchicine site on tubulin, suggesting a mechanism similar to established chemotherapeutics like combretastatin A-4 .

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties.

Efficacy Against Pathogens

Research indicates that this compound displays antimicrobial activity against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values as low as 31.25 µg/mL against Gram-positive bacteria .

Structure-Activity Relationship (SAR)

The presence of specific substituents on the thiazole ring significantly affects antimicrobial potency. For example:

  • The introduction of electron-withdrawing groups enhances activity.

Anti-inflammatory Activity

Thiazole derivatives are recognized for their anti-inflammatory properties.

  • Inhibition of Pro-inflammatory Cytokines : Thiazoles can modulate inflammatory pathways by inhibiting the production of cytokines such as TNF-alpha and IL-6.
  • Case Studies : Various studies have documented that thiazole-containing compounds reduce inflammation in animal models by decreasing swelling and pain responses .

Comparative Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tubulin polymerization
Induction of G2/M phase arrest
AntimicrobialMIC = 31.25 µg/mL against bacteria
Anti-inflammatoryReduction of TNF-alpha production

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